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Compound of Interest

Compound Name: Propoxycarbazone sodium

Cat. No.: B136408

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the
comprehensive spectroscopic analysis of propoxycarbazone sodium. The information herein
is intended to guide researchers in identifying and quantifying this herbicide using various
spectroscopic techniques.

Propoxycarbazone sodium is a post-emergence herbicide used to control grass weeds in
cereal crops.[1] Its chemical formula is C1sH17N4NaO7S, with a molecular weight of
approximately 420.4 g/mol .[1] Accurate and reliable analytical methods are crucial for residue
analysis, quality control, and environmental monitoring.

Summary of Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis
of propoxycarbazone sodium. This data is a combination of reported values for similar
compounds and predicted values based on the chemical structure.

Table 1: UV-Visible Spectroscopy Data

Parameter Value Solvent/Conditions

Amax (predicted) ~240 - 280 nm Methanol or Acetonitrile/Water

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b136408?utm_src=pdf-interest
https://www.benchchem.com/product/b136408?utm_src=pdf-body
https://www.benchchem.com/product/b136408?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Propoxycarbazone-sodium
https://pubchem.ncbi.nlm.nih.gov/compound/Propoxycarbazone-sodium
https://www.benchchem.com/product/b136408?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b136408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Table 2: Fourier-Transform Infrared (FT-IR) Spectroscopy Data (Predicted Major Absorption
Bands)

Wavenumber (cm—?) Intensity Assignment
3100 - 3000 Medium Aromatic C-H Stretch
Aliphatic C-H Stretch (propox
2980 - 2850 Medium P (propoxy
& methyl groups)
~1740 Strong C=0 Stretch (ester carbonyl)
C=0 Stretch (triazolinone
~1700 Strong
carbonyl)
~1600 Medium C=C Stretch (aromatic ring)
1350 - 1150 Strong S=0 Stretch (sulfonyl group)
1250 - 1000 Strong C-O Stretch (ether and ester)

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted Chemical Shifts in
CDCls)
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IH NMR 13C NMR
Chemical Shift (d) Multiplicity Assignment Chemical Shift (d)
ppm ppm
7.8-8.2 m Aromatic protons ~168
39-42 t -O-CH2- (propoxy) ~165
~3.9 S -OCHs (ester) 135 - 140
~3.4 S N-CHs 125 - 135
1.7-19 sextet -CHz- (propoxy) ~70
09-11 t -CHs (propoxy) ~53
~30
~22
~10

Table 4: Mass Spectrometry (MS) Data
lonization Mode Parameter m/z Value
ESI () [M-Na]- ~397.08
ESI (+) [M+H]* ~421.09
ESI (+) [M+Na]* ~443.07

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

UV-Visible Spectrophotometry

This protocol outlines the determination of the absorption maximum (Amax) of

propoxycarbazone sodium.
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Objective: To determine the wavelength of maximum UV absorbance for quantitative analysis.

Materials:

Propoxycarbazone sodium standard

Methanol (HPLC grade) or Acetonitrile (HPLC grade)

Deionized water

Quartz cuvettes

UV-Visible spectrophotometer
Procedure:

» Standard Solution Preparation: Prepare a stock solution of propoxycarbazone sodium
(e.g., 100 pg/mL) in the chosen solvent (e.g., methanol). From the stock solution, prepare a
working standard of a suitable concentration (e.g., 10 pg/mL).

e Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the
wavelength range to scan from 200 to 400 nm.

o Blank Measurement: Fill a quartz cuvette with the solvent blank and place it in the
spectrophotometer. Run a baseline correction.

o Sample Measurement: Rinse the cuvette with the working standard solution and then fill it.
Place the cuvette in the sample holder.

o Spectral Acquisition: Scan the sample from 400 nm to 200 nm and record the absorbance
spectrum.

o Data Analysis: Identify the wavelength at which the maximum absorbance occurs (Amax).

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the acquisition of an FT-IR spectrum of solid propoxycarbazone
sodium.
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Objective: To identify the functional groups present in the molecule based on their characteristic
absorption bands.

Materials:

Propoxycarbazone sodium standard (dry powder)

Potassium bromide (KBr, IR grade)

Agate mortar and pestle

Pellet press

FT-IR spectrometer with a sample holder

Procedure:

o Sample Preparation (KBr Pellet Method):

[e]

Grind a small amount of KBr powder in an agate mortar to a fine consistency.

o

Add a small amount of propoxycarbazone sodium (approximately 1-2% of the KBr
amount) and mix thoroughly with the KBr.

o

Transfer the mixture to a pellet press die.

[¢]

Apply pressure to form a transparent or semi-transparent pellet.

e Instrument Setup: Turn on the FT-IR spectrometer and allow it to stabilize.

o Background Spectrum: Place the empty sample holder in the spectrometer and acquire a
background spectrum.

o Sample Spectrum: Place the KBr pellet containing the sample in the holder.

e Spectral Acquisition: Acquire the FT-IR spectrum of the sample, typically in the range of 4000
to 400 cm~2.
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o Data Analysis: Identify the wavenumbers of the major absorption bands and assign them to
the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol details the preparation and analysis of a propoxycarbazone sodium sample by
1H and 3C NMR.

Objective: To elucidate the detailed molecular structure of propoxycarbazone sodium.
Materials:

» Propoxycarbazone sodium standard

o Deuterated chloroform (CDCIs) or Deuterated Dimethyl Sulfoxide (DMSO-de)

o Tetramethylsilane (TMS) (as an internal standard, if not already in the solvent)

* NMR tubes

e NMR spectrometer

Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of propoxycarbazone sodium in
about 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube. Add a small amount of
TMS if required.

e Instrument Setup: Place the NMR tube in the spectrometer's probe. Lock and shim the
magnetic field to ensure homogeneity.

e 1H NMR Acquisition:

o Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation
delay).

o Acquire the *H NMR spectrum.

e 13C NMR Acquisition:
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o Switch the spectrometer to the 3C nucleus frequency.

o Set the appropriate acquisition parameters (often requiring a larger number of scans than
1H NMR).

o Acquire the 3C NMR spectrum.

» Data Processing and Analysis:

o

Process the raw data (Fourier transform, phase correction, baseline correction).

[¢]

Reference the spectra to the TMS signal (0 ppm).

[e]

Integrate the peaks in the *H NMR spectrum to determine proton ratios.

[e]

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to
assign signals to the respective nuclei in the molecule.

Mass Spectrometry (MS)

This protocol describes the analysis of propoxycarbazone sodium using liquid
chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Objective: To confirm the molecular weight and study the fragmentation pattern for structural
confirmation and sensitive quantification.

Materials:

» Propoxycarbazone sodium standard

 HPLC-grade solvents (e.g., acetonitrile, water with formic acid or ammonium acetate)
e LC-MS/MS system (including an electrospray ionization - ESI source)

Procedure:

o Sample Preparation: Prepare a dilute solution of propoxycarbazone sodium (e.g., 1 pg/mL)
in a suitable solvent compatible with the LC mobile phase.
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e LC Method Development:
o Select an appropriate HPLC column (e.g., C18).

o Develop a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile) to
achieve good chromatographic separation.

o Set the flow rate and column temperature.
e MS Method Development:

o Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) in both
positive and negative ion modes.

o Perform a full scan analysis to identify the precursor ions (e.g., [M+H]*, [M+Na]*, [M-
Na]-).

o Select the precursor ion and perform product ion scans (MS/MS) at different collision
energies to generate a characteristic fragmentation pattern.

o Sample Analysis: Inject the sample into the LC-MS/MS system and acquire the data.
e Data Analysis:

o Determine the accurate mass of the precursor and fragment ions.

o Propose a fragmentation pathway based on the observed product ions.

Visualizations
Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of
propoxycarbazone sodium.
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Caption: Workflow for Spectroscopic Analysis.

Plausible Mass Spectrometry Fragmentation Pathway

This diagram illustrates a potential fragmentation pathway for the [M+H]* ion of
propoxycarbazone in positive ion ESI-MS/MS.

[M-+H]*
m/z 421

Loss of Propoxy Radical Loss of CO2 Cleavage of Sulfonylurea Bridge Cleavage of Sulfonylurea Bridge
m/z 362 m/z 377 m/z 199 m/z 222
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Caption: Plausible MS/MS Fragmentation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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